Formetorex

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

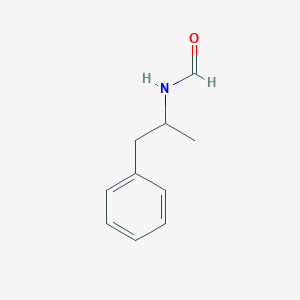

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSYPSYCGPLSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046135 | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22148-75-0, 15302-18-8, 62532-67-6 | |

| Record name | N-Formylamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22148-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formetorex [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formetorex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC245648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMETOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Formetorex: A Technical Guide to its Putative Actions on Monoamine Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine derivative with a historical description as an anorectic agent.[1][2] While it has not been commercially marketed, its structural similarity to amphetamine and its identification as a metabolite of other compounds and a precursor in illicit amphetamine synthesis underscore the importance of understanding its potential interactions with neurotransmitter systems.[1][2][3] This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Due to a lack of publicly available, direct quantitative data on this compound, this document presents a framework of established experimental protocols for characterizing such a compound and includes illustrative data based on its expected pharmacological profile as a mild, catecholamine-selective stimulant.

Introduction

This compound is a chemical entity belonging to the substituted amphetamine class.[4] Its structure, characterized by a formyl group attached to the nitrogen of the amphetamine backbone, suggests potential activity as a central nervous system stimulant.[4] The primary mechanism of action for many amphetamine-like compounds involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[5] This guide details the standard in vitro methodologies used to elucidate the binding affinity and functional inhibition of these transporters by novel psychoactive substances, using this compound as a representative compound.

Putative Mechanism of Action: Monoamine Transporter Inhibition

The prevailing hypothesis for the mechanism of action of stimulant compounds like this compound is the modulation of dopamine, norepinephrine, and serotonin transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[6] Inhibition of these transporters leads to an accumulation of neurotransmitters in the synapse, enhancing and prolonging their effects.

Dopamine Transporter (DAT) Interaction

The dopamine transporter is a critical regulator of dopaminergic signaling and is a primary target for many psychostimulants.[7] Inhibition of DAT is associated with the reinforcing and locomotor-activating effects of these drugs.

Norepinephrine Transporter (NET) Interaction

The norepinephrine transporter plays a key role in regulating synaptic norepinephrine levels. Inhibition of NET is often associated with the sympathomimetic and alerting effects of stimulants.

Serotonin Transporter (SERT) Interaction

The serotonin transporter is responsible for the reuptake of serotonin and is the primary target for many antidepressant medications.[6] While some stimulants exhibit activity at SERT, it is often less potent compared to their effects on DAT and NET.[7]

Quantitative Analysis of Transporter Interaction

To quantitatively assess the interaction of a compound with monoamine transporters, two primary in vitro assays are employed: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).

Disclaimer: The following tables contain illustrative data for this compound, as specific experimental values are not publicly available. These values are projected based on the qualitative description of this compound as a mild stimulant with presumed selectivity for catecholamine transporters.

Illustrative Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., this compound) and a receptor or transporter. It is typically expressed as the inhibition constant (Ki).

| Transporter | Radioligand | Test Compound | Illustrative Kᵢ (nM) |

| Dopamine (DAT) | [³H]WIN 35,428 | This compound | 150 |

| Norepinephrine (NET) | [³H]Nisoxetine | This compound | 85 |

| Serotonin (SERT) | [³H]Citalopram | This compound | >1000 |

Illustrative Functional Potency Data

Functional potency measures the ability of a compound to inhibit the biological function of a transporter, in this case, the reuptake of its respective neurotransmitter. This is expressed as the half-maximal inhibitory concentration (IC50).

| Transporter | Substrate | Test Compound | Illustrative IC₅₀ (nM) |

| Dopamine (DAT) | [³H]Dopamine | This compound | 250 |

| Norepinephrine (NET) | [³H]Norepinephrine | This compound | 120 |

| Serotonin (SERT) | [³H]Serotonin | This compound | >2000 |

Experimental Protocols

The following sections detail the standard methodologies for determining the binding affinity and functional potency of a test compound at the dopamine, norepinephrine, and serotonin transporters.

Radioligand Binding Assays for Kᵢ Determination

These assays measure the displacement of a specific high-affinity radioligand from the transporter by the test compound.

4.1.1. Cell Culture and Membrane Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for HEK293) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure continued expression of the transporter.

-

Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

4.1.2. Binding Assay Protocol

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays for IC₅₀ Determination

These assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

4.2.1. Cell Culture

-

Cell Lines: As with binding assays, HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT are utilized. For some assays, cell lines endogenously expressing the transporter, such as SK-N-BE(2)C for NET, can be used.[8]

-

Plating: Cells are plated in 96-well microplates and allowed to adhere and form a confluent monolayer.

4.2.2. Uptake Inhibition Assay Protocol

-

Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with varying concentrations of the test compound (this compound) for a short period.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT) to initiate the uptake reaction.

-

Incubation: Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C).

-

Termination of Uptake: Rapidly aspirate the assay solution and wash the cells with ice-cold buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound to determine the IC50 value.

Visualizations of Methodologies and Pathways

Signaling Pathways and Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Uptake Inhibition Assay.

Caption: this compound's Putative Action on Dopaminergic Synapse.

Conclusion

While direct experimental data for this compound remains elusive, its structural analogy to known stimulants provides a strong basis for hypothesizing its mechanism of action. The experimental protocols detailed in this guide represent the gold standard for characterizing the interaction of novel compounds with monoamine transporters. Application of these methods to this compound would be necessary to definitively elucidate its neuropharmacological profile. The illustrative data presented herein, suggesting a preferential inhibition of norepinephrine and dopamine transporters over the serotonin transporter, aligns with the profile of a classic mild psychostimulant. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of this compound and other substituted amphetamines.

References

- 1. Cas 22148-75-0,N-formylamphetamine | lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of N-formylamphetamine: A Technical Guide

Disclaimer: The pharmacological profile of N-formylamphetamine is not well-characterized in scientific literature. Due to the limited availability of direct data, this guide provides a comprehensive overview of the pharmacological profile of amphetamine as a structurally related compound. N-formylamphetamine is a known precursor in the synthesis of amphetamine and may exhibit similar properties or act as a prodrug. All data presented herein pertains to amphetamine unless otherwise specified.

Introduction

N-formylamphetamine is a chemical intermediate and a known impurity in the synthesis of amphetamine, particularly via the Leuckart reaction. It is also identified as a metabolite of certain N-substituted amphetamine analogs. While its direct pharmacological effects have not been extensively studied, its structural similarity to amphetamine suggests potential for interaction with monoaminergic systems. This document outlines the known information about N-formylamphetamine and provides a detailed pharmacological profile of amphetamine to serve as a reference for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-(1-phenylpropan-2-yl)formamide | |

| Synonyms | Formetorex, N-formylamphetamine | |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| CAS Number | 22148-75-0 |

Pharmacological Profile of Amphetamine

The primary mechanism of action of amphetamine involves the disruption of normal monoamine neurotransmitter function, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1]

In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.

Table 1: Amphetamine Binding Affinity for Monoamine Transporters

| Target | Species | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | Human | 640 | [2] |

| Norepinephrine Transporter (NET) | Human | 70 | [2] |

| Serotonin Transporter (SERT) | Human | 38,000 | [2] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Rat | 1,300 | [3] |

Table 2: Amphetamine Functional Potency at Monoamine Transporters

| Assay | Target | Species | EC₅₀/IC₅₀ (nM) | Reference |

| Dopamine Release (EC₅₀) | DAT | Rat | 24.8 | [4] |

| Norepinephrine Release (EC₅₀) | NET | Rat | 7.1 | [4] |

| Serotonin Release (EC₅₀) | SERT | Rat | 1,770 | [4] |

Pharmacokinetics

The pharmacokinetic properties of amphetamine in humans are summarized in the following table.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults

| Parameter | Value | Reference |

| Bioavailability | >75% | [5] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3 hours (immediate release) | [6] |

| Volume of Distribution (Vd) | ~4 L/kg | [7] |

| Plasma Protein Binding | <20% | [7] |

| Elimination Half-life (t₁/₂) | 9-11 hours (urine pH dependent) | [5] |

| Metabolism | Hepatic (primarily CYP2D6) | [5][8] |

| Excretion | Renal | [5][6] |

Mechanism of Action

Amphetamine's multifaceted mechanism of action involves several key steps within the presynaptic neuron.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. gauss.vaniercollege.qc.ca [gauss.vaniercollege.qc.ca]

- 7. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Biological activity of (S)-Formetorex enantiomer

An In-depth Technical Guide on the Biological Activity of the (S)-Formetorex Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Formetorex, the S-enantiomer of N-formylamphetamine, is a psychoactive compound that primarily functions as a prodrug to (S)-amphetamine (dextroamphetamine).[1] Its biological activity is therefore predominantly attributable to the actions of its active metabolite. (S)-amphetamine is a potent central nervous system stimulant that exerts its effects by modulating monoaminergic neurotransmission.[2][3] This technical guide provides a comprehensive overview of the biological activity of (S)-Formetorex, focusing on the pharmacodynamics and pharmacokinetics of (S)-amphetamine. It includes detailed summaries of its interactions with key molecular targets, the signaling pathways it modulates, and standardized experimental protocols for its characterization.

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.[1] The stereochemistry of the molecule is crucial, with the (S)-enantiomer being the more pharmacologically active form.[4] Upon administration, (S)-Formetorex undergoes metabolic conversion to (S)-amphetamine, which is responsible for its stimulant and anorectic properties.[1] Understanding the biological activity of (S)-Formetorex necessitates a deep dive into the pharmacology of (S)-amphetamine.

(S)-amphetamine's primary mechanism of action involves increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][5] This is achieved through a multi-faceted interaction with monoamine transporters and vesicular storage systems. This guide will detail these interactions, present quantitative data on receptor and transporter affinities, describe the downstream signaling cascades, and provide methodologies for key experimental assays.

Pharmacodynamics of (S)-Amphetamine

The principal pharmacological effects of (S)-amphetamine are mediated through its interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the trace amine-associated receptor 1 (TAAR1).[3][6] It also affects the vesicular monoamine transporter 2 (VMAT2).[7]

Monoamine Transporter Interactions

(S)-amphetamine acts as a substrate for DAT, NET, and SERT, leading to competitive inhibition of monoamine reuptake.[3] More importantly, it induces reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft.[8]

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

(S)-amphetamine disrupts the vesicular storage of monoamines by inhibiting VMAT2.[9] This leads to an increase in the cytosolic concentration of neurotransmitters, making them available for reverse transport by DAT, NET, and SERT.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

(S)-amphetamine is an agonist at the intracellular G-protein coupled receptor, TAAR1.[2][10] Activation of TAAR1 leads to the phosphorylation of monoamine transporters, which can result in their internalization and contributes to the reverse transport of neurotransmitters.[1][8]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the interaction of amphetamine enantiomers with key molecular targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, μM)

| Compound | DAT | NET | SERT | Species | Reference |

| Amphetamine | ~0.5 | ~0.1 | 10 to 40 | Human/Mouse | [11] |

| Methamphetamine | ~0.5 | ~0.1 | 10 to 40 | Human/Mouse | [11] |

Note: Data often reported for racemic mixtures or not specifying the enantiomer. (S)-amphetamine is known to be more potent at DAT and NET than the (R)-enantiomer.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT | NET | SERT | Species | Reference |

| d-amphetamine | - | - | - | Rat | [12] |

Specific IC50 values for d-amphetamine were not explicitly found in the provided search results in a comparable format. The general consensus is that d-amphetamine is a potent inhibitor of DAT and NET uptake.

Signaling Pathways

The biological effects of (S)-amphetamine are mediated by complex signaling cascades initiated by its interaction with monoamine transporters and TAAR1.

TAAR1 Signaling Pathway

Activation of TAAR1 by (S)-amphetamine leads to the stimulation of adenylyl cyclase and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC).[13] These kinases then phosphorylate DAT, contributing to dopamine efflux.[1][8] TAAR1 can also signal through a β-arrestin2-dependent pathway.[13]

Caption: TAAR1 signaling cascade initiated by (S)-amphetamine.

Dopamine Transporter (DAT) Regulation

(S)-amphetamine binding to DAT not only inhibits dopamine reuptake but also induces a conformational change that facilitates reverse transport. The phosphorylation of DAT by PKA and PKC, downstream of TAAR1 activation, is a key regulatory step in this process.[8]

Caption: (S)-amphetamine's dual action on DAT and VMAT2.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is for determining the binding affinity (Ki) of (S)-amphetamine for DAT, NET, and SERT.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[14]

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT), and a range of concentrations of (S)-amphetamine.[14][15]

-

Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.[14]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the concentration of (S)-amphetamine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[15]

Synaptosome Neurotransmitter Uptake Assay

This assay measures the ability of (S)-amphetamine to inhibit the uptake of neurotransmitters into presynaptic terminals.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) by homogenization and differential centrifugation.[16]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of (S)-amphetamine.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine).[17]

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC50 for uptake inhibition.

In Vivo Locomotor Activity Assay

This protocol assesses the stimulant effects of (S)-amphetamine in rodents.

Methodology:

-

Habituation: Place individual animals (e.g., mice or rats) in activity monitoring chambers and allow them to habituate for a set period (e.g., 60 minutes).[16]

-

Drug Administration: Administer (S)-amphetamine or vehicle via a specific route (e.g., intraperitoneal injection).[18]

-

Data Recording: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 40-120 minutes) using automated activity monitors.[18][19]

-

Data Analysis: Analyze the locomotor data to determine the dose-dependent effects of (S)-amphetamine on activity levels.

Conclusion

The biological activity of (S)-Formetorex is mediated by its active metabolite, (S)-amphetamine. (S)-amphetamine is a potent modulator of monoaminergic systems, acting as a substrate and reverse transport inducer for DAT and NET, an inhibitor of VMAT2, and an agonist of TAAR1. This multifaceted mechanism of action results in a significant increase in synaptic concentrations of dopamine and norepinephrine, leading to its characteristic stimulant effects. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this class of compounds. Further research focusing on the specific nuances of the (S)-enantiomer will continue to enhance our understanding of its therapeutic potential and abuse liability.

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. Amphetamine - Wikipedia [en.wikipedia.org]

- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 7. Adderall - Wikipedia [en.wikipedia.org]

- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 9. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Dopamine and Amphetamine Rapidly Increase Dopamine Transporter Trafficking to the Surface: Live-Cell Imaging Using Total Internal Reflection Fluorescence Microscopy | Journal of Neuroscience [jneurosci.org]

- 18. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]

- 19. jneurosci.org [jneurosci.org]

Formetorex CAS number and molecular weight

This document provides an in-depth technical overview of Formetorex, also known as N-formylamphetamine. It is intended for researchers, scientists, and professionals in the field of drug development and forensic chemistry. This guide covers the compound's chemical properties, synthesis, mechanism of action, and analytical methodologies.

Data Presentation: Physicochemical and Pharmacological Properties

This compound is a substituted amphetamine that has been described as an anorectic, although it does not appear to have ever been commercially marketed. Its primary significance in modern chemistry is as a key intermediate in the synthesis of amphetamine via the Leuckart reaction.

| Property | Value |

| IUPAC Name | N-(1-phenylpropan-2-yl)formamide |

| Synonyms | N-formylamphetamine, Formetamide |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 22148-75-0 (Racemic) |

| 15302-18-8 (Racemic) | |

| 15547-39-4 ((S)-enantiomer) | |

| Appearance | Expected to be a solid or oil |

| Solubility (pH 7.4) | 24.4 µg/mL |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRIs are a class of drugs that block the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By inhibiting these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This mechanism is responsible for its mild stimulant effects. It has been suggested that the potency of this compound is significantly lower than that of methamphetamine.

Experimental Protocols

Synthesis of this compound via the Leuckart Reaction

The most common method for synthesizing this compound is the Leuckart reaction, a type of reductive amination. This process typically involves heating a ketone with formamide or ammonium formate. It should be noted that detailed, non-clandestine experimental protocols for the synthesis of this compound are not widely published. The following is a generalized methodology based on available literature.

Disclaimer: The synthesis of this compound is subject to legal restrictions in many jurisdictions due to its use as a precursor in illicit drug manufacturing. This information is provided for academic and research purposes only.

General Protocol:

-

Reaction Setup: Phenyl-2-propanone (P2P) and an excess of formamide (or ammonium formate, or a mixture of formamide and formic acid) are combined in a reaction vessel equipped with a condenser.

-

Heating: The mixture is heated to a temperature typically ranging from 160°C to 190°C. The reaction is allowed to proceed for several

In Vitro Toxicology of Formetorex: A Technical Guide for Researchers

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.[1] While initially investigated as an anorectic, it was never commercially marketed.[1] It is primarily recognized as an intermediate in the Leuckart synthesis of amphetamine.[1] Given its structural similarity to amphetamine and other psychoactive derivatives, a thorough understanding of its potential in vitro toxicology is crucial for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the key in vitro toxicological endpoints relevant to this compound, including cytotoxicity, genotoxicity, and metabolic activation, drawing parallels from studies on related amphetamine compounds.

Cytotoxicity Assessment

The cytotoxic potential of a compound is a primary indicator of its toxicity. For amphetamine-like substances, cytotoxicity is often evaluated in relevant cell lines, such as neuronal cells (e.g., SH-SY5Y) or hepatocytes (e.g., HepG2), to assess potential neurotoxicity and hepatotoxicity, respectively.

Quantitative Cytotoxicity Data (Representative)

Due to the lack of specific data for this compound, the following table presents hypothetical IC50 values based on published data for amphetamine and its analogs. These values represent the concentration of a substance required to inhibit a biological process by 50%.

| Cell Line | Assay Type | Incubation Time (hours) | Endpoint | Representative IC50 (µM) |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 24 | Cell Viability | 500 - 2000 |

| PC12 (Rat Pheochromocytoma) | LDH Release Assay | 48 | Membrane Integrity | 800 - 3000 |

| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | 24 | Lysosomal Integrity | 1000 - 5000 |

| Primary Rat Hepatocytes | MTT Assay | 24 | Cell Viability | 750 - 2500 |

Note: IC50 values for amphetamines can vary significantly based on the specific derivative, cell line, and experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Complete cell culture medium

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is typically performed.

Representative Genotoxicity Data

The following table summarizes the expected outcomes for this compound in standard in vitro genotoxicity assays, based on data for amphetamine and methamphetamine.[2][3]

| Assay Type | Test System | Metabolic Activation (S9) | Expected Outcome |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (e.g., TA98, TA100) | With and Without | Negative |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes or CHO cells | With and Without | Positive (at high concentrations)[2][3] |

| In Vitro Chromosomal Aberration Test | Human peripheral blood lymphocytes or CHO cells | With and Without | Positive (clastogenic effects) |

Note: Some studies on methamphetamine have shown positive results in the Ames test, while others have been negative. The genotoxicity of amphetamines often appears to be linked to the production of reactive oxygen species (ROS).[2][3]

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.[4][5] Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[4]

Materials:

-

Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells)[5]

-

Complete cell culture medium

-

This compound (or test compound)

-

S9 fraction for metabolic activation (and cofactors)

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

-

Microscope slides

-

Microscope

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency.

-

Compound Exposure: Treat the cells with various concentrations of this compound, a vehicle control, and positive controls (a clastogen and an aneugen). The experiment is conducted with and without the S9 metabolic activation system.

-

Incubation: Incubate the cells with the test compound for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).

-

Cytochalasin B Addition: Add Cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis since the start of the treatment.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

-

Staining: Stain the slides with an appropriate DNA stain.

-

Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

-

Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.

Metabolic Activation

The in vitro metabolism of a compound is a critical aspect of its toxicological assessment, as metabolites can be more or less toxic than the parent compound. For amphetamines, metabolism is primarily hepatic and involves cytochrome P450 (CYP) enzymes, particularly CYP2D6.[6][7]

Expected Metabolic Pathways for this compound

Based on the metabolism of amphetamine, the following pathways are plausible for this compound:

-

N-deformylation: The formyl group could be removed to yield amphetamine.

-

Aromatic hydroxylation: Hydroxylation of the phenyl ring, likely at the para position.

-

Aliphatic hydroxylation: Hydroxylation of the propyl side chain.

-

N-dealkylation: Cleavage of the N-C bond.

Metabolism of this compound is likely to be mediated by CYP enzymes, and co-incubation with specific CYP inhibitors can help identify the involved isoforms.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to identify the metabolites of a test compound using liver microsomes.

Materials:

-

Human liver microsomes (or from other species)

-

This compound (or test compound)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, liver microsomes, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specific time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the protein.

-

Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Signaling Pathways and Mechanisms of Toxicity

The neurotoxicity of amphetamine-like compounds is a significant concern. In vitro studies have elucidated several key signaling pathways involved in this toxicity, primarily revolving around oxidative stress and dopamine dysregulation.[8][9][10]

Oxidative Stress and Mitochondrial Dysfunction

Amphetamines can induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress.[8][11] This can damage cellular components, including lipids, proteins, and DNA. A key mechanism involves the disruption of mitochondrial function, which is a major source of ROS.[1][8][11] Amphetamine-induced redistribution of dopamine from vesicles into the cytoplasm can lead to its auto-oxidation, generating ROS.[1]

Dopaminergic Neurotoxicity

The interaction of amphetamines with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) is central to their pharmacological and toxicological effects.[12] By reversing the action of DAT and inhibiting VMAT2, amphetamines increase cytosolic and synaptic dopamine levels.[12] The subsequent oxidation of this excess dopamine contributes significantly to oxidative stress and neuronal damage.[1]

Visualizations

Experimental Workflow for In Vitro Toxicological Assessment

Caption: A typical workflow for the in vitro toxicological evaluation of a novel compound.

Signaling Pathway of Amphetamine-Induced Neurotoxicity

Caption: Key pathways in amphetamine-induced neurotoxicity, highlighting oxidative stress.

Conclusion

While specific in vitro toxicological data for this compound is lacking, its structural relationship to amphetamine suggests a similar toxicological profile. Researchers should anticipate potential cytotoxicity, particularly in neuronal and hepatic cells, and a risk of genotoxicity at higher concentrations, likely mediated by oxidative stress. The provided experimental protocols and representative data serve as a foundational guide for designing and interpreting in vitro toxicology studies for this compound and other related novel psychoactive substances. Further empirical studies are essential to definitively characterize the in vitro toxicology of this compound.

References

- 1. Role of mitochondrial dysfunction and dopamine-dependent oxidative stress in amphetamine-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic toxicity of methamphetamine in vitro and in human abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Micronucleus test - Wikipedia [en.wikipedia.org]

- 5. criver.com [criver.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. Effects of amphetamines on mitochondrial function: role of free radicals and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R [frontiersin.org]

- 10. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Solubility Profile of Formetorex in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been described as an anorectic.[1][2] It is also recognized as a key intermediate in the Leuckart synthesis of amphetamine, and its presence can be an indicator of this manufacturing process in forensic analysis.[1][2] A thorough understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, analytical detection, and formulation development. This technical guide provides a summary of the available solubility data for this compound and related compounds in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow of this process.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][3] |

| Molecular Weight | 163.22 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Aqueous Solubility | 24.4 µg/mL (at pH 7.4) | [1][3] |

Solubility Data

Table 1: Solubility of this compound and Structurally Related Compounds in Organic Solvents

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Organic Solvents | Soluble | Not Specified | General qualitative statement.[4] |

| Acetonitrile | 1 mg/mL | Not Specified | Available as a commercial solution at this concentration. | |

| Chloroform | Slightly Soluble | Not Specified | Inferred from analytical chemistry literature. | |

| Methanol | Slightly Soluble | Not Specified | Inferred from analytical chemistry literature. | |

| N-Formylmethamphetamine | Dimethylformamide (DMF) | 30 mg/mL | Not Specified | Structurally similar compound.[5] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified | Structurally similar compound.[5] | |

| Ethanol | 20 mg/mL | Not Specified | Structurally similar compound.[5] | |

| Amphetamine | Ethanol | Soluble | Not Specified | Structurally related parent compound.[6] |

| Diethyl Ether | Soluble | Not Specified | Structurally related parent compound. | |

| Chloroform | Soluble | Not Specified | Structurally related parent compound. |

Note: The solubility of this compound is likely to be influenced by factors such as temperature, the presence of impurities, and the isomeric form of the compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC-MS method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart illustrating the key stages of the isothermal shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains scarce in publicly accessible literature, qualitative information and data from analogous compounds suggest its general solubility in these media. For drug development, forensic analysis, and chemical synthesis, the experimental determination of its solubility profile using standardized methods, such as the one outlined in this guide, is highly recommended to obtain precise and reliable data. This will enable better control over processes such as purification, formulation, and the preparation of analytical standards.

References

Formetorex: A Technical Whitepaper on a Substituted Amphetamine Anorectic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetorex, also known as N-formylamphetamine, is a synthetic compound belonging to the substituted amphetamine class.[1][2] Developed in the 1960s, it was initially explored for its potential as an anorectic agent for the treatment of obesity.[2] However, this compound was never commercially marketed.[1] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, synthesis, and known pharmacological characteristics. Due to the limited publicly available data on this compound, this paper also contextualizes its profile within the broader class of substituted amphetamine anorectics and outlines general experimental protocols and signaling pathways relevant to its presumed mechanism of action.

Chemical and Physical Properties

This compound is the N-formylated derivative of amphetamine. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(1-phenylpropan-2-yl)formamide | [2] |

| Other Names | N-formylamphetamine, Formetamide | [1] |

| CAS Number | 22148-75-0 | [2] |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2] |

| Solubility | 24.4 µg/mL (at pH 7.4) | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Leuckart reaction, a well-established method for the reductive amination of ketones or aldehydes.[1][2][3] In this reaction, phenylacetone (also known as 1-phenyl-2-propanone or P2P) is heated with formamide or ammonium formate to produce N-formylamphetamine (this compound).[1][2]

Experimental Protocol: Leuckart Reaction for this compound Synthesis

Materials:

-

Phenylacetone (P2P)

-

Formamide (or Ammonium Formate)

-

Formic Acid (optional, can accelerate the reaction)

-

Hydrochloric Acid (for subsequent hydrolysis to amphetamine, if desired)

-

Sodium Hydroxide (for basification)

-

Organic Solvent (e.g., diethyl ether or dichloromethane for extraction)

-

Sulfuric Acid (for salt precipitation, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and an excess of formamide (or ammonium formate). A molar ratio of formamide to phenylacetone between 10:1 and 100:1 is often employed to drive the reaction.[4]

-

Heating: Heat the reaction mixture to a temperature between 160°C and 185°C.[5] The reaction is typically carried out for several hours (6 to 25 hours), with the progress monitored by techniques such as thin-layer chromatography (TLC).[4][5] The use of microwave heating has been shown to significantly reduce reaction times.[5]

-

Work-up: After cooling, the reaction mixture is diluted with water. The N-formylamphetamine product can be extracted with a suitable organic solvent.

-

Purification: The extracted organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or chromatography.

Note: this compound is primarily known as an intermediate in the synthesis of amphetamine. To obtain amphetamine, the N-formyl group is hydrolyzed, typically by heating with hydrochloric acid. The resulting amphetamine free base is then isolated by basification and extraction.[1]

Pharmacological Profile

Mechanism of Action

As a substituted amphetamine, this compound is presumed to exert its effects by interacting with monoamine transporters.[2] Specifically, it is believed to increase the synaptic levels of dopamine, norepinephrine, and serotonin by inhibiting their reuptake and/or promoting their release from presynaptic terminals.[2] This neurochemical action in the hypothalamus, the brain's appetite regulation center, is the likely basis for its anorectic effects.

The anorectic effects of amphetamine-like compounds are primarily mediated by their influence on the hypothalamic melanocortin system. Increased noradrenergic and dopaminergic signaling in the arcuate nucleus (ARC) and other hypothalamic nuclei can lead to the activation of pro-opiomelanocortin (POMC) neurons and the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound in humans is not available. Based on the behavior of other amphetamine-like substances, it is likely to be well-absorbed orally and exhibit a relatively large volume of distribution.

-

Metabolism: In vitro studies on related compounds suggest that this compound is likely metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[6] The N-formyl group can be hydrolyzed to yield amphetamine, which is then further metabolized. The presence of CYP2D6 genetic polymorphisms in the population could lead to significant inter-individual variability in the metabolism and clearance of this compound.[7]

Quantitative Data

| Anorectic Agent | Typical Daily Dose | Average Weight Loss (vs. Placebo) over 12 weeks | Key Side Effects |

| Phentermine | 15-37.5 mg | ~3.6 kg | Dry mouth, insomnia, constipation, increased heart rate |

| Diethylpropion | 75 mg | ~3 kg | Similar to phentermine |

| Phendimetrazine | 35-105 mg | Not well-established in modern trials | Similar to phentermine |

Forensic and Analytical Considerations

This compound is of interest in forensic science as it is a known impurity and intermediate in the illicit synthesis of amphetamine via the Leuckart reaction.[1] Its detection in seized drug samples can provide valuable information about the synthetic route employed.

Analytical Methods

The identification and quantification of this compound in forensic samples typically involve chromatographic and spectrometric techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation and identification of volatile and semi-volatile compounds. The mass spectrum of N-formylamphetamine provides a unique fragmentation pattern for its identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of compounds in complex matrices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 22148-75-0 [smolecule.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents [patents.google.com]

- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 6. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Forensic Detection of Formetorex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been described as an anorectic. While it does not appear to have been commercially marketed, it is encountered in forensic casework as an intermediate in the illicit synthesis of amphetamine via the Leuckart reaction[1]. Its detection in forensic samples is crucial for identifying clandestine drug manufacturing and may also be relevant in toxicology investigations.

These application notes provide a comprehensive overview of analytical methods for the detection of this compound in various forensic matrices, including urine, blood, oral fluid, and hair. The protocols are based on established forensic toxicology principles and methodologies for amphetamine-type substances.

Disclaimer: The quantitative data presented in the following tables are derived from studies on closely related amphetamine compounds due to the limited availability of specific validation data for this compound in the published literature. Any analytical method for this compound must be fully validated according to forensic standards to establish its specific performance characteristics.

Analytical Approaches

The detection of this compound in forensic samples typically involves a two-tiered approach: an initial screening test followed by a confirmatory analysis.

-

Screening: Immunoassays are commonly used for the initial screening of amphetamine-class compounds. These tests are rapid and can handle large numbers of samples. However, they are presumptive and can exhibit cross-reactivity with other structurally related compounds[2][3][4][5].

-

Confirmation: Confirmatory testing is essential for definitive identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose, offering high sensitivity and specificity[6][7].

Sample-Specific Protocols and Data

Urine Analysis

Urine is a common matrix for routine drug testing due to non-invasive collection and higher concentrations of parent drugs and metabolites.

Sample Preparation: Dilute-and-Shoot for LC-MS/MS

This method is rapid and requires minimal sample preparation.

Protocol:

-

Centrifuge the urine sample to pellet any particulate matter.

-

Transfer a 20 µL aliquot of the supernatant to a clean microcentrifuge tube.

-

Add 50 µL of an internal standard solution (e.g., d5-PCP in acetonitrile).

-

Vortex the sample and then centrifuge at 15,000 rpm for 10 minutes.

-

Dilute the resulting supernatant with 930 µL of the initial mobile phase (e.g., ammonium formate and 0.1% formic acid in water).

-

Mix and transfer an aliquot to an autosampler vial for LC-MS/MS analysis[8].

Table 1: Exemplar Quantitative Data for Amphetamine in Urine by LC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | 50-5000 ng/mL | [9] |

| Limit of Quantification (LOQ) | < 25 ng/mL | [10] |

| Limit of Detection (LOD) | < 10 ng/mL | [10] |

| Intraday Precision (%RSD) | 1-8% | [9] |

| Interday Precision (%RSD) | 0.6-8% | [9] |

| Matrix Effect | 78-116% | [10] |

Workflow for Urine Sample Analysis

Caption: Workflow for Urine Sample Preparation and LC-MS/MS Analysis.

Blood/Plasma Analysis

Blood and plasma samples provide information about recent drug use and impairment.

Sample Preparation: Protein Precipitation for LC-MS/MS

This is a common and effective method for removing proteins that can interfere with analysis.

Protocol:

-

To a 100 µL aliquot of whole blood or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Table 2: Exemplar Quantitative Data for Amphetamine in Blood/Plasma by LC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | 1-2500 ng/mL | [11] |

| Limit of Quantification (LOQ) | 1-35 ng/mL | [11] |

| Limit of Detection (LOD) | Not specified | |

| Precision (%RSD) | < 8% | [11] |

| Accuracy | Within ±15% |

Workflow for Blood/Plasma Sample Analysis

Caption: Workflow for Blood/Plasma Sample Preparation and LC-MS/MS Analysis.

Oral Fluid Analysis

Oral fluid is an increasingly popular matrix due to its non-invasive collection and correlation with blood concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE) for LC-MS/MS

LLE is a robust method for extracting a wide range of drugs from the oral fluid matrix.

Protocol:

-

Collect oral fluid using a collection device (e.g., Quantisal™) which typically contains a buffer.

-

To a 100 µL aliquot of the oral fluid/buffer mixture, add an internal standard.

-

Add 500 µL of an extraction solvent mixture (e.g., isopropanol, hexane, and ethyl acetate)[12].

-

Vortex for 1 minute and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis[12].

Table 3: Exemplar Quantitative Data for Amphetamine in Oral Fluid by LC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | 1-128 ng/mL | |

| Limit of Quantification (LOQ) | 1 ng/mL | |

| Limit of Detection (LOD) | Not specified | |

| Intraday Precision (%RSD) | < 12.8% | |

| Interday Precision (%RSD) | < 12.8% | |

| Accuracy (Bias %) | Within ±15% |

Workflow for Oral Fluid Sample Analysis

Caption: Workflow for Oral Fluid Sample Preparation and LC-MS/MS Analysis.

Hair Analysis

Hair analysis provides a long-term history of drug exposure.

Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS

This method provides a clean extract for sensitive analysis.

Protocol:

-

Wash hair segments to remove external contamination.

-

Pulverize or finely cut approximately 20 mg of hair.

-

Add an internal standard and an extraction solution (e.g., methanol or a commercial buffer).

-

Incubate the sample (e.g., 2 hours at 95 °C) to extract the analytes from the hair matrix.

-

Centrifuge and transfer the supernatant to a collection plate.

-

Perform solid-phase extraction (e.g., using a mixed-mode cation exchange cartridge)[13].

-

Wash the SPE cartridge and elute the analytes.

-

Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Table 4: Exemplar Quantitative Data for Amphetamine in Hair by LC-MS/MS

| Parameter | Value | Reference |

| Calibration Range | 0.01-1.0 ng/mg | |

| Limit of Quantification (LOQ) | < 0.01 ng/mg | |

| Limit of Detection (LOD) | Not specified | |

| Recovery | Varies by analyte | |

| Matrix Effects | Varies by analyte |

Workflow for Hair Sample Analysis

Caption: Workflow for Hair Sample Preparation and LC-MS/MS Analysis.

Immunoassay Screening Considerations

Commercial immunoassays for amphetamines may or may not detect this compound. The degree of cross-reactivity is often not published by the manufacturer and would need to be determined empirically. A positive result from an amphetamine immunoassay should be considered presumptive and must be confirmed by a more specific method like GC-MS or LC-MS/MS. Factors that can influence immunoassay results include the cutoff concentration of the assay and the presence of other structurally similar compounds[2][5].

Method Validation and Quality Control

All analytical methods used in a forensic setting must be rigorously validated to ensure they are fit for purpose. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate the analyte from other substances.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Linearity and Calibration Model: The range over which the analytical response is proportional to the concentration.

-

Precision and Accuracy: The degree of agreement among a series of measurements and the closeness of the measurements to the true value.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effects: The influence of co-eluting substances from the biological matrix on the analyte's ionization.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions[8][10][14][15][16].

Quality control samples (at least a low and a high concentration) should be included in each analytical batch to monitor the performance of the method.

Conclusion

The analytical methods and protocols outlined in these application notes provide a framework for the detection and quantification of this compound in forensic samples. While specific quantitative data for this compound is limited, the methodologies established for other amphetamine-type substances serve as a strong foundation. It is imperative that any laboratory implementing these methods performs a full in-house validation to establish the specific performance characteristics for this compound in the matrices of interest. The use of appropriate screening and confirmation techniques, coupled with a robust quality assurance program, will ensure the generation of reliable and defensible forensic toxicology results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cross-reactivity of stimulants found in sports drug testing by two fluorescence polarization immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usscreeningsource.com [usscreeningsource.com]

- 6. conquerscientific.com [conquerscientific.com]

- 7. New Advances in Toxicological Forensic Analysis Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. Drug stability in forensic toxicology | RTI [rti.org]

- 15. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Note: Quantification of Formetorex Impurities using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetorex, also known as N-formylamphetamine, is a recognized intermediate and a critical impurity in the synthesis of amphetamine, particularly via the Leuckart reaction.[1] The presence and quantity of this compound and other related impurities can indicate the synthetic route and the quality of the final amphetamine product. Therefore, a robust and accurate analytical method for the quantification of this compound and its process-related impurities is essential for quality control in pharmaceutical manufacturing and for forensic applications.

This application note provides a detailed protocol for the quantification of this compound and its potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical and forensic fields.

Potential Impurities of this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. In the context of its common synthesis as an intermediate for amphetamine, potential impurities include:

-

Phenylacetone (P2P): A precursor that may remain unreacted.

-

Di-(beta-phenylisopropyl)amine (DPIA): A known by-product of the Leuckart reaction.[2]

-

Amphetamine: The intended product, which may be present if the hydrolysis of this compound has begun.

-

Unidentified reaction by-products: Other related substances formed during the synthesis.

Experimental Protocols

This section details the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the GC-MS analysis.

Materials and Reagents

-

This compound reference standard

-

Potential impurity reference standards (e.g., Phenylacetone, DPIA, Amphetamine)

-

Internal Standard (IS) (e.g., Amphetamine-d5, Methamphetamine-d5)

-

Methanol (HPLC grade)

-

Ethyl acetate (GC grade)

-

Sodium carbonate

-

Deionized water

Standard and Sample Preparation

3.2.1. Standard Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of each reference standard (this compound and potential impurities) and the internal standard.

-

Dissolve each standard in methanol in a 10 mL volumetric flask and bring to volume.

3.2.2. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock solutions with methanol to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

-

Each working standard should contain a constant concentration of the internal standard.

3.2.3. Sample Preparation (for Bulk Drug Substance)

-

Accurately weigh approximately 100 mg of the this compound bulk drug substance.

-

Dissolve the sample in 10 mL of methanol in a volumetric flask.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into a clean vial.

-

Dilute an aliquot of the filtered solution with methanol to a final concentration within the calibration range.

-

Add the internal standard to the diluted sample solution to achieve the same concentration as in the working standards.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument and impurities being analyzed.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 20:1) or Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

SIM Ions:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Phenylacetone | 91 | 134, 43 |

| Amphetamine | 44 | 91, 118 |

| This compound | 72 | 91, 134 |

| DPIA | 148 | 91, 105 |

| Internal Standard (e.g., Amphetamine-d5) | 46 | 93, 123 |

Note: The selection of SIM ions should be confirmed by analyzing the mass spectrum of each pure standard.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank sample.

-